molecular formula C24H28ClN3O B1254675 4-(7-Chloro-4-aminoquinolyl)-2-diethylaminomethyl-5,6,7,8-tetrahydro-1-naphthol CAS No. 37025-38-0

4-(7-Chloro-4-aminoquinolyl)-2-diethylaminomethyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No. B1254675
CAS No.: 37025-38-0
M. Wt: 409.9 g/mol
InChI Key: QDGVJOFJALCIQY-UHFFFAOYSA-N
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Patent
US03948920

Procedure details

A solution of 2 g of 2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol, and 50 ml of concentrated hydrochloric acid in 200 ml of absolute ethanol was refluxed for 12 hours. Thereafter the solvent was distilled and the residue treated with ammonium hydroxide then extracted with ether. The etherial extract was washed with water and dried over magnesium sulphate. Then the ether was distilled to reside the amine. From this residual amine 6 g was mixed with 4 g of 4,7-dihchloroquinoline and few drops of conc. HCl in 50 ml of absolute ethanol and refluxed for 12 hours. Thereafter, the reaction mixture was cooled and diluted with water to double its volume then poured over a cold solution of ammonia. The formed precipitate was collected and washed with water. After drying, it weighed 9.2 g (90 % yield) of 4-(7-chloro-4-quinolylamino)-2-diethylaminomethyl-5,6,7,8-tetrahydro-I-naphthol (III). After recrystallization, it melted at 215°-217°C.
Name
2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][C:7]1[CH:16]=[C:15]([NH:17][C:18]([CH3:20])=O)[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[C:8]=1[OH:21])[CH2:4][CH3:5])[CH3:2].[ClH:22]>C(O)C>[Cl:22][C:8]1[CH:7]=[C:6]2[C:20]([C:18]([NH:17][C:15]3[C:14]4[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=4[C:8]([OH:21])=[C:7]([CH2:6][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:16]=3)=[CH:2][CH:1]=[N:3]2)=[CH:14][CH:9]=1

Inputs

Step One
Name
2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC1=C(C=2CCCCC2C(=C1)NC(=O)C)O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter the solvent was distilled
ADDITION
Type
ADDITION
Details
the residue treated with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The etherial extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
Then the ether was distilled
ADDITION
Type
ADDITION
Details
From this residual amine 6 g was mixed with 4 g of 4,7-dihchloroquinoline and few drops of conc. HCl in 50 ml of absolute ethanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
then poured over a cold solution of ammonia
CUSTOM
Type
CUSTOM
Details
The formed precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NC1=CC(=C(C=2CCCCC12)O)CN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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